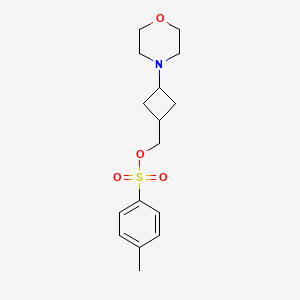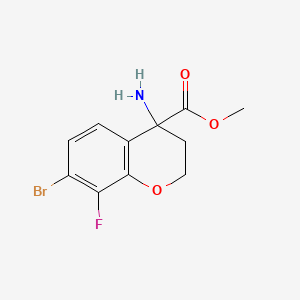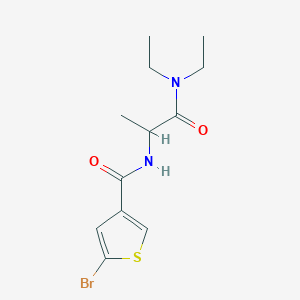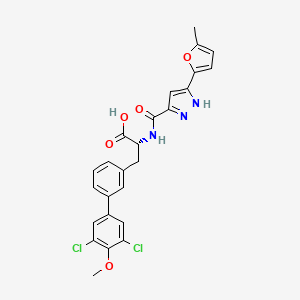![molecular formula C17H12N4O2 B14906828 N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)
N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide includes a pyridine ring, a benzimidazole ring, and a furan ring, making it a unique and versatile molecule in the field of organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the coupling of 2-aminopyridine with furan-2-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst, such as copper(I) iodide, and is carried out in the presence of a base like potassium carbonate. The reaction is performed under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
科学研究应用
N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for their bioactive properties.
Benzimidazole derivatives: These compounds are known for their antimicrobial and anticancer activities.
Furan derivatives: These compounds are widely used in organic synthesis and have various biological activities.
The uniqueness of N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
属性
分子式 |
C17H12N4O2 |
|---|---|
分子量 |
304.30 g/mol |
IUPAC 名称 |
N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H12N4O2/c22-17(15-5-3-9-23-15)19-11-6-7-12-14(10-11)21-16(20-12)13-4-1-2-8-18-13/h1-10H,(H,19,22)(H,20,21) |
InChI 键 |
JZLAJRLOXZZLAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)


![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)




